3,3-Dimethyloxetane

Catalog No.
S773068
CAS No.
6921-35-3
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyloxetane

CAS Number

6921-35-3

Product Name

3,3-Dimethyloxetane

IUPAC Name

3,3-dimethyloxetane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3

InChI Key

RVGLUKRYMXEQAH-UHFFFAOYSA-N

SMILES

CC1(COC1)C

Canonical SMILES

CC1(COC1)C

Organic Synthesis

  • Due to its reactive three-membered ring structure, 3,3-dimethyloxetane can act as a precursor for the synthesis of other complex organic molecules. Researchers can utilize it as a building block to create various carbon-carbon and carbon-oxygen bonds. Source: Sigma-Aldrich:

Solvent Applications

  • 3,3-Dimethyloxetane possesses properties that make it a suitable solvent for certain scientific research purposes. Its cyclic ether structure allows it to dissolve a range of polar and non-polar compounds. Additionally, its relatively low boiling point (81 °C) facilitates evaporation. Source: National Institute of Standards and Technology:

Research on Chemical Reactions

  • Scientists can employ 3,3-dimethyloxetane to study ring-opening reactions. The reactivity of the cyclic ether ring allows researchers to investigate how it interacts with different reagents and catalysts. This knowledge can provide insights into reaction mechanisms and the development of new synthetic methods. Source: PubChem - 3,3-Dimethyloxetane

3,3-Dimethyloxetane is a cyclic ether with the molecular formula C₅H₁₀O. It consists of a four-membered ring with two methyl groups attached to the third carbon atom. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various chemical processes. 3,3-Dimethyloxetane is characterized by its flammability and toxicity, as indicated by its classification as harmful if swallowed and highly flammable .

There is no known specific mechanism of action for 3,3-Dimethyloxetane in biological systems as research in this area is limited.

Information on the safety hazards of 3,3-Dimethyloxetane is scarce. However, as a general guideline for ethers, it is advisable to handle it with caution due to its potential flammability and volatility. Ethers can also react with strong acids or oxidizing agents, so proper handling procedures should be followed [].

, particularly involving radical mechanisms. Research has shown that it reacts with methyl radicals, leading to hydrogen atom abstraction. The kinetics of these reactions provide insights into the stability and reactivity of the compound under varying temperatures. The rate expressions for hydrogen-atom abstraction from 3,3-dimethyloxetane have been determined, indicating its relative reactivity compared to other oxetanes .

In addition to radical reactions, 3,3-dimethyloxetane can participate in thermal decomposition processes. Studies have demonstrated that it decomposes unimolecularly under specific conditions, highlighting its potential as a precursor in synthetic chemistry .

Several methods exist for synthesizing 3,3-dimethyloxetane:

  • Ring-Opening Reactions: One common approach involves the ring-opening polymerization of oxetanes using specific initiators.
  • Cationic Polymerization: Cationic ring-opening polymerization has been explored using various catalysts to produce star-shaped poly(3,3-dimethyloxetane) structures .
  • Radical Initiation: The compound can also be synthesized through radical initiation methods that involve the reaction of methyl radicals with appropriate precursors.

These synthesis methods allow for the production of 3,3-dimethyloxetane in varying purities and forms suitable for different applications.

3,3-Dimethyloxetane finds applications in several areas:

  • Polymer Chemistry: It is used as a monomer in the synthesis of polymers through cationic polymerization techniques.
  • Chemical Intermediates: The compound serves as an intermediate in various chemical syntheses due to its reactivity.
  • Solvents: Its properties make it suitable for use as a solvent in certain

Interaction studies involving 3,3-dimethyloxetane primarily focus on its reactivity with radicals and other reactive species. The compound's ability to participate in hydrogen abstraction reactions indicates its potential role in various chemical processes. Additionally, studies on copolymerization with other oxetanes have provided insights into its compatibility and behavior in mixed systems .

Several compounds share structural similarities with 3,3-dimethyloxetane. These include:

  • 2,2-Dimethyloxetane: Similar in structure but with different positioning of methyl groups; it exhibits different reactivity patterns.
  • 3-Methyloxetane: A simpler derivative that lacks one methyl group; this affects its physical and chemical properties.
  • Oxetane: The parent compound without any substituents; serves as a baseline for comparing reactivity and stability.

Comparison Table

CompoundMolecular FormulaUnique Features
2,2-DimethyloxetaneC₅H₁₀OMethyl groups at different positions
3-MethyloxetaneC₄H₈OLess steric hindrance due to fewer substituents
OxetaneC₄H₈OBasic structure without substituents
3,3-DimethyloxetaneC₅H₁₀OTwo methyl groups enhancing reactivity

The uniqueness of 3,3-dimethyloxetane lies in its dual methyl substitution on the same carbon atom within the oxetane ring, which influences both its chemical behavior and potential applications compared to similar compounds.

The synthesis of 3,3-dimethyloxetane was first reported in 1959 by Searles et al., who utilized potassium hydroxide-mediated cyclization of 3-chloropropyl acetate derivatives. The compound’s systematic IUPAC name, 3,3-dimethyloxetane, reflects its oxetane backbone (a four-membered cyclic ether) and the two methyl groups at the third position. Alternative names, such as β,β-dimethyltrimethylene oxide and 1,3-epoxy-2,2-dimethylpropane, have been used historically but are now largely obsolete.

The SMILES notation CC1(C)COC1 succinctly represents its structure, highlighting the oxygen atom within the ring and the methyl branches. Early studies focused on its reactivity in ring-opening polymerizations, which laid the groundwork for its applications in creating polyethers.

Structural Characteristics and IUPAC Classification

Molecular Geometry and Physical Properties

3,3-Dimethyloxetane features a strained oxetane ring (bond angles ~90°) with two methyl groups at the 3-position, introducing steric hindrance that influences its chemical behavior. The compound exists as a colorless liquid at room temperature, with a boiling point of 81°C and a density of 0.835 g/mL. Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
Boiling Point81°C
Density0.835 g/mL at 25°C
Refractive Index (n₂₀ᴰ)1.396

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,120 cm⁻¹ (C–O–C asymmetric stretching) and 2,960 cm⁻¹ (C–H stretching of methyl groups).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: δ 1.30 ppm (singlet, 6H, –CH₃), δ 3.60–3.80 ppm (multiplet, 4H, –O–CH₂–).
    • ¹³C NMR: δ 22.4 ppm (C–CH₃), δ 68.9 ppm (O–CH₂), δ 79.1 ppm (quaternary C).
  • Mass Spectrometry: Base peak at m/z 43 (CH₃CO⁺ fragment), with a molecular ion peak at m/z 86.

The compound’s IUPAC classification as a saturated oxygen heterocycle places it within the broader family of oxetanes, which are characterized by their four-membered rings containing one oxygen atom.

Significance in Heterocyclic Chemistry

Reactivity and Stability

The oxetane ring in 3,3-dimethyloxetane exhibits intermediate reactivity between smaller epoxides (e.g., ethylene oxide) and larger tetrahydrofuran. The methyl groups enhance steric protection, reducing susceptibility to nucleophilic attack while allowing controlled ring-opening under acidic or cationic conditions. For example, copolymerization with oxetane (C₃H₆O) using triethyloxonium tetrafluoroborate initiators yields polymers with tailored thermal properties. Reactivity parameters (rDMOx = 0.95, rOx = 1.19) indicate a slight preference for oxetane incorporation over 3,3-dimethyloxetane in copolymer chains.

Applications in Polymer Chemistry

3,3-Dimethyloxetane’s copolymerization behavior has been extensively studied. Cyclic oligomers, particularly tetramers, dominate side products due to backbiting mechanisms during chain propagation. These oligomers exhibit distinct thermal stability profiles, making them useful in designing specialty polymers.

Role in Medicinal Chemistry

Although not naturally abundant, synthetic oxetanes like 3,3-dimethyloxetane serve as precursors for bioactive molecules. For instance, the oxetane ring in Taxol (paclitaxel) enhances rigidity and participates in hydrogen bonding with biological targets. Computational studies suggest that substituting methyl groups in oxetanes can modulate drug solubility and metabolic stability.

Natural Occurrence and Synthetic Analogues

While 3,3-dimethyloxetane itself is synthetic, naturally occurring oxetanes—such as Taxol’s core structure—highlight the pharmacological relevance of this heterocycle. Synthetic derivatives, including fluorinated and deuterated analogues, are explored for their unique electronic and kinetic properties.

XLogP3

1

Boiling Point

80.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6921-35-3

Dates

Modify: 2023-08-15

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